molecular formula C18H24N2O4 B12312814 N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide

Cat. No.: B12312814
M. Wt: 332.4 g/mol
InChI Key: FCUZSLQMBYWEQB-UHFFFAOYSA-N
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Description

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is a chemical compound with the molecular formula C18H26N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phthalimide group, which is a common protecting group for amines in organic synthesis, and a Boc-protected n-propylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:

    Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.

    Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.

    Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-ethylenediamine
  • N-Boc-propylamine
  • Phthalimide

Comparison

N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is unique in that it combines the properties of both the Boc protecting group and the phthalimide group. This dual functionality allows for greater versatility in synthetic applications compared to compounds that only contain one of these groups.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate

InChI

InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3

InChI Key

FCUZSLQMBYWEQB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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